Scientific Field: Medicinal Chemistry
Summary of Application: In this study, the synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid are presented.
Methods of Application: The compounds were synthesized and then assayed in vitro against eight fungal strains.
Summary of Application: Eighteen salicylanilide 4-(trifluoromethyl)benzoates were evaluated against Mycobacterium tuberculosis, M. avium and M.
Methods of Application: The compounds were synthesized and then evaluated against various bacterial strains and for the inhibition of mycobacterial isocitrate lyase.
Results or Outcomes: Minimum inhibitory concentrations (MICs) for all mycobacterial strains were within 0.5–32 μmol/L.
4-(Trifluoromethylsulfonyl)benzoic acid is an aromatic sulfonic acid characterized by the presence of a trifluoromethylsulfonyl group attached to a benzoic acid structure. Its molecular formula is and it has a molecular weight of approximately 254.18 g/mol. This compound exhibits notable physical properties, including a melting point around 61-61.5 °C . The trifluoromethylsulfonyl moiety significantly influences its chemical behavior, making it a valuable compound in various chemical and biological applications.
These reactions are essential for synthesizing derivatives that may possess enhanced biological or chemical properties.
The biological activity of 4-(trifluoromethylsulfonyl)benzoic acid has been explored in various studies, particularly its role as a biochemical for proteomics research . The compound's unique functional groups contribute to its potential as an inhibitor or modulator in biochemical pathways. Its toxicity profile indicates that it can be harmful if swallowed and may cause skin irritation, which necessitates careful handling in laboratory settings .
Several methods exist for synthesizing 4-(trifluoromethylsulfonyl)benzoic acid:
These methods allow for the production of the compound with varying degrees of purity and yield.
4-(Trifluoromethylsulfonyl)benzoic acid finds applications across several fields:
Its versatility makes it an important compound in both academic research and industrial applications.
Studies involving 4-(trifluoromethylsulfonyl)benzoic acid have focused on its interactions with various biomolecules. These interactions are crucial for understanding how this compound can influence biological systems and pathways. The compound's ability to form complexes with proteins or nucleic acids could lead to insights into its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 4-(trifluoromethylsulfonyl)benzoic acid, each exhibiting unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-4-(trifluoromethylsulfonyl)benzoic acid | Contains an amino group, enhancing biological activity | |
| 4-Chlorobenzoic Acid | Lacks the trifluoromethylsulfonyl group; simpler structure | |
| 4-(Trifluoromethyl)benzoic Acid | Contains only a trifluoromethyl group without sulfonation | |
| 4-(Fluorosulfonyl)benzoic Acid | Features a fluorosulfonyl group instead of trifluoromethyl |
The presence of the trifluoromethylsulfonyl group in 4-(trifluoromethylsulfonyl)benzoic acid distinguishes it from these similar compounds, imparting unique electronic characteristics that affect its reactivity and biological interactions.
The development of 4-(trifluoromethylsulfonyl)benzoic acid is intrinsically linked to the broader history of benzoic acid derivatives and fluorinated organic compounds. Benzoic acid itself has a rich historical background, with its discovery dating back to the sixteenth century through the dry distillation of gum benzoin, first described by Nostradamus in 1556, followed by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. The composition of benzoic acid was later determined by Justus von Liebig and Friedrich Wöhler, who established the foundation for understanding benzoyl compounds.
The introduction of trifluoromethylsulfonyl groups into organic molecules represents a more recent development in fluorine chemistry. Trifluoromethanesulfonic acid, the parent compound of the trifluoromethylsulfonyl group, was first synthesized in 1954 by Robert Haszeldine and Kidd. This breakthrough opened new avenues for incorporating highly electronegative trifluoromethylsulfonyl moieties into various organic frameworks, leading to compounds with enhanced stability and unique reactivity patterns.
The classification of 4-(trifluoromethylsulfonyl)benzoic acid falls within several important chemical categories. Primarily, it belongs to the class of fluorinated aromatic carboxylic acids, specifically positioned as a benzoic acid derivative with a para-substituted trifluoromethylsulfonyl group. The compound can also be classified as an organosulfur compound due to the presence of the sulfur-containing sulfonyl functional group. Furthermore, it represents a member of the broader family of per- and polyfluoroalkyl substances, although it contains aromatic components that distinguish it from purely aliphatic fluorinated compounds.
4-(Trifluoromethylsulfonyl)benzoic acid occupies a unique position within the diverse family of fluorinated aromatic sulfonic acids. The compound features a benzene ring substituted with both a carboxylic acid group and a trifluoromethylsulfonyl group in the para positions, creating a symmetrical arrangement that significantly influences its chemical behavior. This structural arrangement places it among compounds that exhibit high acidity and unique solubility characteristics, as demonstrated by related polyfluorobenzene sulfonic acids which show relatively high acidity and good solubility in organic solvents.
The trifluoromethylsulfonyl group (CF₃SO₂-) imparts distinctive properties to the compound, including enhanced electrophilicity and overall molecular stability. This functional group is particularly noteworthy because it combines the electron-withdrawing effects of both the trifluoromethyl group and the sulfonyl group, creating a highly electronegative environment that influences the reactivity of the entire molecule. The presence of this group positions the compound within the broader context of sulfonic acid derivatives that have found extensive applications in organic synthesis.
Within the classification system of fluorinated compounds, 4-(trifluoromethylsulfonyl)benzoic acid represents a distinct subclass that bridges aromatic carboxylic acids and organosulfur compounds. The compound's structure differentiates it from simpler fluorinated benzoic acid derivatives, such as 4-(trifluoromethyl)benzoic acid, which lacks the sulfonyl functionality but shares the trifluoromethyl substitution pattern. This structural distinction is crucial for understanding the compound's unique reactivity profile and potential applications in synthetic chemistry.
The significance of 4-(trifluoromethylsulfonyl)benzoic acid in synthetic organic chemistry stems from its multifunctional nature and the unique reactivity patterns afforded by its fluorinated sulfonyl group. The compound serves as a valuable building block for the synthesis of more complex fluorinated molecules, particularly in pharmaceutical chemistry where fluorinated compounds often exhibit enhanced biological activity and improved pharmacokinetic properties. The carboxylic acid functional group provides a convenient handle for various coupling reactions, while the trifluoromethylsulfonyl group can participate in specialized transformations.
Recent developments in sulfonyl fluoride chemistry have highlighted the importance of related compounds in synthetic methodology. The conversion of sulfonic acids and their salts to sulfonyl fluorides using reagents such as thionyl fluoride and Xtalfluor-E has demonstrated yields ranging from 41-99%, indicating the synthetic utility of sulfonic acid derivatives in accessing important reactive intermediates. These methodologies suggest potential applications for 4-(trifluoromethylsulfonyl)benzoic acid as a precursor to corresponding sulfonyl fluoride derivatives, which are valuable synthetic intermediates.
The compound's role in synthetic chemistry is further enhanced by its potential as a precursor for various functional group transformations. The trifluoromethylsulfonyl group can undergo deoxyfluorination reactions under mild conditions, enabling the conversion to sulfonyl fluorides that serve as important electrophilic reagents. Additionally, the carboxylic acid functionality allows for standard carboxylic acid chemistry, including esterification, amidation, and reduction reactions, providing multiple synthetic pathways for molecular elaboration.
The nomenclature of 4-(trifluoromethylsulfonyl)benzoic acid reflects the systematic naming conventions for substituted benzoic acids, incorporating both the position and nature of the substituent groups. The compound is officially designated by its Chemical Abstracts Service registry number 312-22-1, which serves as its unique identifier in chemical databases. The International Union of Pure and Applied Chemistry name for this compound follows the systematic nomenclature rules, clearly indicating the para position of the trifluoromethylsulfonyl substituent on the benzoic acid core structure.
Table 1: Structural Identifiers and Nomenclature Data for 4-(Trifluoromethylsulfonyl)benzoic Acid
The Simplified Molecular Input Line Entry System representation provides a linear notation that captures the complete connectivity of the molecule, while the International Chemical Identifier and its corresponding key offer standardized representations that facilitate database searches and computational chemistry applications. These identifiers are essential for unambiguous communication about the compound in scientific literature and commercial applications.
Alternative nomenclature systems and synonyms for the compound include various permutations of the systematic name, reflecting different conventions for naming sulfonyl-substituted aromatic compounds. The molecular formula C₈H₅F₃O₄S clearly indicates the presence of eight carbon atoms, five hydrogen atoms, three fluorine atoms, four oxygen atoms, and one sulfur atom, providing immediate insight into the compound's composition and potential molecular interactions.
Table 2: Physical and Chemical Properties of 4-(Trifluoromethylsulfonyl)benzoic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 254.18 g/mol | |
| Exact Mass | 253.98600 | |
| Polar Surface Area | 79.82000 | |
| Calculated LogP | 2.75910 | |
| Predicted pKa | 2.02±0.10 | |
| Harmonized System Code | 2916399090 |